2-(Methylamino)isocamphane hydrochloride
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Overview
Description
Mecamylamine hydrochloride is a non-selective, non-competitive antagonist of nicotinic acetylcholine receptors. It was first introduced in the 1950s as an antihypertensive drug . This compound is a secondary aliphatic amine and has been used in various medical and research applications, including the treatment of hypertension and as a research tool in neuroscience .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mecamylamine hydrochloride can be synthesized through the reaction of 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine with hydrochloric acid. The reaction typically involves the following steps:
Starting Material: 2,3,3-trimethylbicyclo[2.2.1]heptan-2-amine.
Reaction with Hydrochloric Acid: The amine is reacted with hydrochloric acid to form the hydrochloride salt.
Purification: The product is purified through recrystallization or other suitable methods to obtain pure mecamylamine hydrochloride.
Industrial Production Methods: Industrial production of mecamylamine hydrochloride involves similar synthetic routes but on a larger scale. The process includes:
Bulk Synthesis: Large quantities of the starting material are reacted with hydrochloric acid.
Purification: The crude product is purified using industrial-scale techniques such as crystallization, filtration, and drying.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions: Mecamylamine hydrochloride primarily undergoes substitution reactions due to the presence of the amine group. Common reactions include:
N-Alkylation: Reaction with alkyl halides to form N-alkyl derivatives.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Common Reagents and Conditions:
N-Alkylation: Alkyl halides, base (e.g., sodium hydroxide), solvent (e.g., ethanol).
Acylation: Acyl chlorides or anhydrides, base (e.g., pyridine), solvent (e.g., dichloromethane).
Major Products:
N-Alkylation: N-alkylmecamylamine derivatives.
Acylation: Amide derivatives of mecamylamine.
Scientific Research Applications
Mecamylamine hydrochloride has a wide range of applications in scientific research:
Neuroscience: Used as a research tool to study nicotinic acetylcholine receptors and their role in the nervous system.
Pharmacology: Investigated for its potential use in treating nicotine addiction and other neuropsychiatric disorders.
Medicine: Used in clinical trials for its potential antidepressant properties.
Chemistry: Employed in studies involving the synthesis and reactivity of secondary amines.
Mechanism of Action
Mecamylamine hydrochloride acts as a ganglionic blocker by preventing the stimulation of postsynaptic receptors by acetylcholine released from presynaptic nerve endings. This results in a reduction of sympathetic tone, vasodilation, and decreased cardiac output, leading to its antihypertensive effects . The compound crosses the blood-brain barrier and exerts its effects on the central nervous system by blocking nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Hexamethonium: Another ganglionic blocker used for hypertension.
Trimethaphan: A short-acting ganglionic blocker used in hypertensive emergencies.
Comparison:
Mecamylamine Hydrochloride: Non-selective, non-competitive antagonist of nicotinic acetylcholine receptors, crosses the blood-brain barrier, used in research and clinical applications.
Hexamethonium: Selective ganglionic blocker, does not cross the blood-brain barrier, primarily used for hypertension.
Trimethaphan: Short-acting, used in hypertensive emergencies, does not cross the blood-brain barrier.
Mecamylamine hydrochloride is unique due to its ability to cross the blood-brain barrier and its wide range of applications in both research and clinical settings.
Biological Activity
2-(Methylamino)isocamphane hydrochloride, also known as a derivative of isocamphane, has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of nicotinic acetylcholine receptor (nAChR) modulation. This article explores the compound's biological activity, including its mechanisms of action, effects on neurotransmitter systems, and potential therapeutic applications.
- Chemical Name : this compound
- CAS Number : 1217547-45-9
- Molecular Formula : C10H17ClN
This compound primarily acts as an antagonist of nicotinic acetylcholine receptors. Research indicates that it can modulate dopamine release in the brain, which is critical for understanding its effects on neuropsychiatric conditions. The compound's interaction with nAChRs suggests a role in both reward pathways and withdrawal symptoms associated with nicotine dependence.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Nicotinic Receptor Antagonism | Inhibits the action of acetylcholine at nAChRs, affecting dopamine release. |
Dopamine Modulation | Alters dopamine levels in the striatum, influencing reward and addiction. |
Potential Therapeutic Uses | May be useful in treating nicotine addiction and related disorders. |
Research Findings
Several studies have investigated the biological effects of this compound:
- Nicotine Withdrawal Studies : In animal models, this compound has been shown to influence behaviors associated with nicotine withdrawal. For instance, it effectively blocked conditioned place preference (CPP) for nicotine, indicating its potential to mitigate withdrawal symptoms .
- Dopaminergic Activity : The compound's ability to modulate dopaminergic activity has been documented through various assays. For example, intracerebroventricular administration of this compound resulted in significant alterations in locomotor activities without affecting overall activity levels, suggesting a specific action on reward-related pathways .
Case Study: Nicotine Dependence Model
In a study assessing the impact of this compound on nicotine-dependent mice:
- Mice treated with varying doses exhibited significant changes in behavior indicative of reduced nicotine-seeking behavior.
- The highest dose (6 pmol) effectively blocked CPP without inducing significant side effects .
Safety and Toxicity
The safety profile of this compound is crucial for its potential therapeutic applications. Preliminary data suggest that while it interacts with nAChRs, it does not produce severe adverse effects at therapeutic doses. However, further studies are necessary to fully characterize its toxicity and safety margins.
Properties
Molecular Formula |
C11H22ClN |
---|---|
Molecular Weight |
203.75 g/mol |
IUPAC Name |
(1S,4R)-N,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-amine;hydrochloride |
InChI |
InChI=1S/C11H21N.ClH/c1-10(2)8-5-6-9(7-8)11(10,3)12-4;/h8-9,12H,5-7H2,1-4H3;1H/t8-,9+,11?;/m1./s1 |
InChI Key |
PKVZBNCYEICAQP-CIISUUNXSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@@H](C2)C1(C)NC)C.Cl |
Canonical SMILES |
CC1(C2CCC(C2)C1(C)NC)C.Cl |
Origin of Product |
United States |
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